5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the 1,3-oxazole-4-carbonitrile class, characterized by a central oxazole ring substituted with a nitrile group at position 2. The cyclohexylamino moiety at position 5 and 4-methylphenyl group at position 2 define its structural uniqueness. These substituents confer distinct physicochemical properties:
- Cyclohexylamino: A bulky, lipophilic group that enhances membrane permeability but may reduce aqueous solubility.
- 4-Methylphenyl: A hydrophobic aromatic substituent that contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
5-(cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-7-9-13(10-8-12)16-20-15(11-18)17(21-16)19-14-5-3-2-4-6-14/h7-10,14,19H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKZIVFIHEXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where a cyclohexylamine reacts with a suitable leaving group on the oxazole ring.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through electrophilic aromatic substitution reactions, using reagents like 4-methylphenyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The cyclohexylamino group in the target compound increases lipophilicity compared to smaller amines (e.g., cyclopropylamino in or benzylamino in ). This may enhance blood-brain barrier penetration but reduce solubility.
Steric and Electronic Influences: 4-Methylphenyl at position 2 (target compound) provides steric bulk and electron-donating effects, contrasting with electron-withdrawing groups like 4-fluorophenyl in .
Biological Relevance: The nitrile group at position 4 is conserved across all compounds, suggesting a critical role in bioactivity (e.g., covalent binding or dipole interactions).
Synthetic Accessibility: The target compound’s cyclohexylamino group likely requires reductive amination or nucleophilic substitution, while sulfonyl-containing derivatives () involve sulfonation steps.
Research Findings and Gaps
- Structural Data : Crystallographic studies (using programs like SHELXL ) could resolve the puckering conformation of the oxazole ring, which influences binding dynamics.
- Biological Screening: Limited data exist on the target compound’s activity. Analogs like the pyrazole-oxadiazole hybrid () show measurable properties (e.g., m/z, mp), suggesting prioritization for assays.
- SAR Development : Systematic variation of position 5 substituents (e.g., cyclohexyl vs. piperazinyl) could optimize target affinity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
